molecular formula C13H8ClFN6O B11604469 N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11604469
M. Wt: 318.69 g/mol
InChI Key: RCWHYZPJOYRKJB-PTXOJBNSSA-N
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Description

(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound characterized by its unique structure, which includes a chlorofluoropyrimidine moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps:

    Formation of the Chlorofluoropyrimidine Intermediate: This step involves the chlorination and fluorination of a pyrimidine ring under controlled conditions.

    Coupling with Phenol Derivative: The chlorofluoropyrimidine intermediate is then reacted with a phenol derivative to form the desired phenyl ether.

    Introduction of the Triazole Ring: The final step involves the formation of the triazole ring through a cyclization reaction, often facilitated by a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE stands out due to its unique combination of a chlorofluoropyrimidine moiety and a triazole ring. This structure imparts specific chemical and biological properties that differentiate it from other compounds.

Properties

Molecular Formula

C13H8ClFN6O

Molecular Weight

318.69 g/mol

IUPAC Name

(E)-1-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H8ClFN6O/c14-13-16-6-11(15)12(20-13)22-10-3-1-2-9(4-10)5-19-21-7-17-18-8-21/h1-8H/b19-5+

InChI Key

RCWHYZPJOYRKJB-PTXOJBNSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)/C=N/N3C=NN=C3

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C=NN3C=NN=C3

Origin of Product

United States

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